m-PEG4-Azide m-PEG4-Azide m-PEG4-azide is a PEG derivative containing an azide group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 606130-90-9
VCID: VC0536147
InChI: InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3
SMILES: COCCOCCOCCOCCN=[N+]=[N-]
Molecular Formula: C9H19N3O4
Molecular Weight: 233.27

m-PEG4-Azide

CAS No.: 606130-90-9

Cat. No.: VC0536147

Molecular Formula: C9H19N3O4

Molecular Weight: 233.27

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

m-PEG4-Azide - 606130-90-9

Specification

CAS No. 606130-90-9
Molecular Formula C9H19N3O4
Molecular Weight 233.27
IUPAC Name 1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane
Standard InChI InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3
Standard InChI Key FFOZZVDSANUDAE-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCN=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Properties and Specifications

m-PEG4-Azide possesses distinct chemical and physical properties that influence its applications in research and development. The following table presents the key specifications of this compound:

PropertySpecificationReference
Chemical FormulaC₉H₁₉N₃O₄
Molecular Weight233.26 g/mol
CAS Number606130-90-9
Synonyms13-Azido-2,5,8,11-tetraoxatridecane, MeO-dPEG4-N3
Physical FormColorless oil
PurityTypically 95-98%
SolubilitySoluble in DCM, THF, acetonitrile, DMF, DMSO; miscible with water
Storage Temperature-20°C (recommended), 0-10°C (alternative)

The molecule features a methyl group at one terminus and an azide group at the other, connected by a chain of four ethylene glycol units. This structure confers both hydrophilicity and reactivity, making it an excellent crosslinking agent. The hydrophilic PEG spacer significantly enhances solubility in aqueous media, while the azide group provides specific reactivity for bioconjugation applications .

Reaction Mechanisms and Click Chemistry Applications

m-PEG4-Azide is primarily utilized in click chemistry reactions, a class of biocompatible reactions characterized by high efficiency, specificity, and mild reaction conditions. The azide group in m-PEG4-Azide can participate in several types of click chemistry reactions:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This represents the most common click chemistry application for m-PEG4-Azide. The reaction occurs between the azide group and terminal alkynes in the presence of a copper(I) catalyst, forming a stable 1,2,3-triazole linkage . The reaction proceeds under mild conditions, typically at room temperature in aqueous or organic solvents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

m-PEG4-Azide can react with strained cycloalkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without requiring a copper catalyst . This copper-free click chemistry is particularly valuable for biological applications where copper toxicity is a concern. Research has demonstrated successful conjugation of azide-labeled proteins to DBCO-functionalized surfaces through this mechanism .

Staudinger Ligation

Though less commonly employed than the cycloaddition reactions, m-PEG4-Azide can also participate in Staudinger ligation with phosphines, offering another bioorthogonal conjugation strategy.

Applications in Bioconjugation

The bioorthogonal nature of azide-based chemistry makes m-PEG4-Azide particularly valuable for bioconjugation applications. Several key applications have been documented:

Protein and Antibody Modification

m-PEG4-Azide serves as a useful tool for protein and antibody labeling. The search results indicate that azide-functionalized proteins can be efficiently conjugated to surfaces like gold nanoparticles (AuNPs) and magnetic beads using click chemistry . This approach allows for site-specific modification without affecting protein function.

One particularly valuable aspect of this approach is the ability to perform conjugation directly from cell lysate, eliminating the need for prior protein purification steps . This simplifies the generation of protein-particle conjugates and preserves protein activity.

Surface Functionalization

The compound enables efficient functionalization of surfaces with biomolecules. For example, click chemistry with m-PEG4-Azide or similar azide-containing linkers allows for the attachment of proteins to gold nanoparticles and magnetic beads . These functionalized particles demonstrate excellent stability, resisting aggregation for extended periods while maintaining the biological activity of the conjugated proteins.

Fluorescent Labeling

m-PEG4-Azide can be used in fluorescent labeling strategies, particularly when combined with fluorophore-functionalized alkynes or cycloalkynes. This approach enables specific tracking of biomolecules in complex biological systems .

Applications in PROTAC Development

One of the most significant applications of m-PEG4-Azide is in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic molecules designed to selectively degrade specific target proteins.

Role as a PROTAC Linker

m-PEG4-Azide functions as a linker component in PROTAC synthesis . PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest. The linker plays a crucial role in determining the efficacy of target protein degradation by influencing the formation of a ternary complex between the target protein, E3 ligase, and PROTAC .

Structural Advantages

The PEG-based structure of m-PEG4-Azide offers several advantages for PROTAC development:

  • Hydrophilicity: Enhances aqueous solubility of the PROTAC construct

  • Flexibility: Allows for optimal spatial arrangement of the binding ligands

  • Biocompatibility: Reduces potential toxicity concerns

  • Chemical stability: Provides durability in biological environments

Conjugation Strategy

The azide functionality of m-PEG4-Azide allows for conjugation to alkyne-bearing ligands through click chemistry, enabling the construction of novel PROTAC molecules . This approach facilitates the creation of diverse PROTAC libraries with variations in linker length and composition, which is essential for optimizing target protein degradation efficiency.

Related Compounds and Comparison

Several related compounds share structural similarities or functional properties with m-PEG4-Azide. Understanding these relationships provides valuable context for researchers selecting appropriate reagents for specific applications.

Azide-PEG4-Azide

This diazide compound (CAS: 101187-39-7) features azide groups at both termini of a PEG4 chain . It serves as a useful bifunctional crosslinker for connecting two alkyne-functionalized molecules and is particularly valuable for synthesizing dimeric molecules through click chemistry.

Methyltetrazine-PEG4-Azide

This heterobifunctional crosslinker (CAS: 1802908-04-8) contains both azide and methyltetrazine functional groups connected by a PEG4 spacer . It enables orthogonal bioconjugation strategies, allowing for sequential conjugation reactions with both alkyne-containing compounds (via azide) and trans-cyclooctene-containing compounds (via methyltetrazine).

Pomalidomide-PEG4-Azide

This specialized conjugate combines the E3 ligase ligand pomalidomide with a PEG4-azide linker . It serves as a building block for PROTAC development, allowing for click chemistry with target ligands to create targeted protein degraders.

The following table compares these related compounds:

CompoundCAS NumberMolecular WeightKey FeaturesPrimary Applications
m-PEG4-Azide606130-90-9233.26Methyl and azide terminal groupsClick chemistry, bioconjugation, PROTAC synthesis
Azide-PEG4-Azide101187-39-7244.25Diazide functionalityBifunctional crosslinking, dimer synthesis
Methyltetrazine-PEG4-Azide1802908-04-8389.41Methyltetrazine and azide groupsOrthogonal bioconjugation, PROTAC synthesis
Pomalidomide-PEG4-AzideN/A532.50E3 ligase ligand with azidePROTAC development, targeted protein degradation

Research Applications and Case Studies

Several research applications highlight the utility of m-PEG4-Azide and related azide-functionalized PEG compounds in biomedical research:

Protein Immobilization

Research has demonstrated the successful immobilization of azide-functionalized proteins onto solid supports directly from cell lysate using click chemistry . This approach bypasses the purification step, significantly simplifying the process of generating protein-material conjugates. Specifically, proteins like calmodulin (CaM), calcineurin (CaN), and protein kinase A (PKA) have been conjugated to gold nanoparticles and magnetic beads with maintained biological activity .

Antibody Conjugation

Azide-functionalized PEG linkers have been employed for antibody modification. For instance, anti-CEA antibody M5A has been functionalized with bromoacetamido-PEG5-azide for subsequent click chemistry reactions . This approach enables the generation of bispecific T-cell engagers with enhanced therapeutic potential.

PROTAC Development

Multiple studies have utilized m-PEG4-Azide and similar azide-containing PEG linkers in PROTAC development. The integration of these linkers into PROTAC constructs facilitates the degradation of target proteins through the ubiquitin-proteasome system, representing a promising approach for therapeutic intervention .

Practical Considerations for Laboratory Use

Researchers working with m-PEG4-Azide should consider several practical aspects to ensure successful experimental outcomes:

Reaction Conditions

Optimal reaction conditions for click chemistry with m-PEG4-Azide include:

  • CuAAC reactions: Copper(I) catalyst (typically CuSO₄ with sodium ascorbate as reducing agent), room temperature, aqueous buffers or organic solvents

  • SPAAC reactions: No catalyst required, room temperature, compatible with biological buffers

  • Reaction monitoring: LC-MS, TLC, or other analytical techniques appropriate for the specific application

Concentration Calculations

The following table provides a reference for preparing stock solutions of m-PEG4-Azide at various concentrations:

Desired ConcentrationAmount of m-PEG4-AzideSolvent Volume
1 mM0.233 mg1 mL
5 mM1.167 mg1 mL
10 mM2.333 mg1 mL
50 mM11.665 mg1 mL
100 mM23.330 mg1 mL

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